molecular formula C5H4Cl2N2O B2601907 2-Amino-3,5-dichloropyridin-1-ium-1-olate CAS No. 91872-00-3

2-Amino-3,5-dichloropyridin-1-ium-1-olate

Cat. No.: B2601907
CAS No.: 91872-00-3
M. Wt: 179
InChI Key: VDBNESKDIWGFGO-UHFFFAOYSA-N
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Description

2-Amino-3,5-dichloropyridin-1-ium-1-olate is a chemical compound with the molecular formula C5H4Cl2N2O It is a derivative of pyridine, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dichloropyridin-1-ium-1-olate typically involves the chlorination of 2-aminopyridine. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a suitable solvent like acetonitrile. The reaction conditions often include refluxing the mixture to ensure complete chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dichloropyridin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 2-amino-3,5-dichloropyridine.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3,5-dichloropyridin-1-ium-1-olate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dichloropyridin-1-ium-1-olate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dichloropyridine: Similar in structure but lacks the 1-ium-1-olate moiety.

    3,5-Dichloro-2-pyridinamine: Another derivative with similar substituents but different functional groups.

    2-Amino-3,5-dichloropyridin-2-ylamine: A closely related compound with slight variations in the amino group positioning.

Uniqueness

2-Amino-3,5-dichloropyridin-1-ium-1-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3,5-dichloro-1-hydroxypyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)5(8)9(10)2-3/h1-2,8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEMJVDQFXVFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)N(C=C1Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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